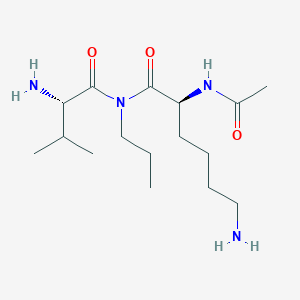

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide

描述

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C16H32N4O3 and its molecular weight is 328.45 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

AC-LYS-PRO-VAL-NH2, also known as Acetyl-|A-MSH (11-13) or (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, is a modified fragment derived from the alpha-melanocyte-stimulating hormone (α-MSH) . The primary targets of this compound are the melanocortin receptors (MC1-R to MC5-R) . These receptors play a crucial role in various biological functions, including pigmentation, regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects .

Mode of Action

The interaction of AC-LYS-PRO-VAL-NH2 with its targets leads to several changes. For instance, the activation of POMC neurons by leptin triggers the production and release of α-MSH from POMC axon terminals, which in turn activates melanocortin receptor 3 (MC3R) and 4 (MC4R) leading to suppressed food intake and increased energy expenditure .

Biochemical Pathways

The compound is part of the melanocortin system, which includes Adrenocorticotropic Hormone (ACTH), Melanocyte Stimulating Hormone (MSH), and endorphins. These hormones activate five forms of membrane receptors called Melanocortin Receptors (MCRs) with different affinities . The binding of α-MSH promotes the expression of melanogenesis enzyme genes via the Adenylyl Cyclase (AC)/cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway .

Result of Action

The molecular and cellular effects of AC-LYS-PRO-VAL-NH2’s action are diverse due to the wide range of biological functions of α-MSH. These include pigmentation effects, regulation of hormone release, immune response modulation, and effects on the cardiovascular and metabolic systems . It also has antipyretic and anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of AC-LYS-PRO-VAL-NH2 can be influenced by various environmental factors. For instance, the activity of hypothalamic POMC neurons, which produce α-MSH, is increased in fed conditions and inhibited during fasting . Additionally, the activity of POMC neurons and the subsequent production and release of α-MSH can be regulated by circulating signals including hormones such as leptin and insulin and nutrients such as glucose .

生化分析

Biochemical Properties

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including Zeste enhancer homolog 2 (EZH2), which is highly expressed in various malignant tumors . The compound acts as an inhibitor of EZH2, thereby influencing the trimethylation of H3K27, a process that silences tumor suppressor genes . This interaction highlights the compound’s potential as an anticancer agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to reduce the cellular levels of H3K27me3 in K562 cells, indicating its role in modulating gene expression . Additionally, the compound increases the transcription expression of DIRAS3, a tumor suppressor gene, in a dose-dependent manner . These effects suggest that the compound can significantly influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with EZH2 . By inhibiting EZH2, the compound prevents the trimethylation of H3K27, leading to the reactivation of tumor suppressor genes . This mechanism of action underscores the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound maintains its inhibitory activity over extended periods, making it a viable candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits EZH2 without causing significant toxicity . At higher doses, toxic effects have been observed, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the trimethylation of H3K27 . These interactions affect metabolic flux and metabolite levels, further highlighting the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors determine its activity and effectiveness in modulating cellular processes .

生物活性

(S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide, known by its CAS number 58082-70-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 443.53 g/mol. The structure includes amino acid derivatives, which are often crucial in various biological processes such as enzyme activity and receptor interactions .

The compound exhibits biological activity primarily through its interaction with specific proteins and receptors involved in cellular signaling pathways. Notably, it has been studied in the context of cancer therapy due to its ability to modulate anti-apoptotic pathways.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a PROTAC (Proteolysis Targeting Chimeras) agent, particularly in targeting the BCL-XL protein, which plays a significant role in tumorigenesis and chemotherapy resistance. BCL-XL inhibitors have shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines, including MOLT-4 cells, demonstrated that the compound significantly reduces cell viability. The potency of the compound is attributed to both direct inhibition of BCL-XL and degradation of this protein, suggesting a dual mechanism of action .

Case Studies

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups. These studies indicate its potential as an effective anticancer therapeutic agent.

- Cellular Assays : In vitro experiments revealed that the compound's efficacy is enhanced when combined with other chemotherapeutics, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant cancers .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | |

| BCL-XL Inhibition | Targets BCL-XL for degradation | |

| Cytotoxicity | Reduces viability in MOLT-4 cells |

Table 2: Comparative Analysis of PROTAC Agents

科学研究应用

Pharmaceutical Development

One of the primary applications of this compound is in the field of pharmaceutical development. Its structure suggests potential as a peptide drug candidate, particularly in targeting specific receptors or pathways in disease processes. The acetamido and aminohexanoyl groups could enhance its binding affinity and specificity.

Case Study: Anticancer Activity

Research has indicated that similar compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. A study exploring peptide derivatives showed that modifications to the amino acid sequence can significantly impact their cytotoxic effects against various cancer cell lines.

Biochemical Probes

The compound can serve as a biochemical probe for studying protein interactions and cellular processes. Its unique structure allows it to mimic natural substrates or inhibitors, making it useful for investigating enzyme kinetics or receptor-ligand interactions.

Case Study: Enzyme Inhibition

In vitro studies have demonstrated that certain derivatives of similar compounds can effectively inhibit enzymes involved in metabolic pathways, such as proteases or kinases. This inhibition can be quantitatively measured using fluorescence or absorbance assays.

Therapeutic Applications

The potential therapeutic applications of (S)-1-((S)-2-Acetamido-6-aminohexanoyl)-N-((S)-1-amino-3-methyl-1-oxobutan-2-yl)pyrrolidine-2-carboxamide extend to areas such as anti-inflammatory treatments and metabolic disorders.

Case Study: Anti-inflammatory Effects

Research on related compounds has shown promising anti-inflammatory effects in animal models of arthritis and other inflammatory conditions. These studies often measure cytokine levels and inflammatory markers to assess efficacy.

Glycan-Binding Studies

Recent advancements in glycomics have highlighted the importance of glycan-binding probes for understanding cell signaling and immune responses. The compound's structure may facilitate its use in developing glycan-binding assays.

Case Study: Glycan Array Technology

A dissertation focused on synthesizing glycan-binding probes demonstrated the utility of cysteine-based derivatives for incorporation into glycoarrays. Such arrays are crucial for screening interactions between glycans and proteins .

属性

IUPAC Name |

(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33N5O4/c1-11(2)15(16(20)25)22-17(26)14-8-6-10-23(14)18(27)13(21-12(3)24)7-4-5-9-19/h11,13-15H,4-10,19H2,1-3H3,(H2,20,25)(H,21,24)(H,22,26)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQBDQTYFDOVNN-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying Ac-Lys-Pro-Val-NH2?

A1: Research suggests that Ac-Lys-Pro-Val-NH2, the COOH-terminal tripeptide of alpha-MSH, holds potential antipyretic and anti-inflammatory properties. [] This makes it a molecule of interest for developing potential therapies to control fever and inflammatory responses.

Q2: Have there been efforts to understand the conformational preferences of Ac-Lys-Pro-Val-NH2?

A3: Yes, theoretical conformational studies employing molecular dynamics have been conducted on Ac-Lys-Pro-Val-NH2. [] These studies aimed to identify the conformational space of this tripeptide and classify it into families based on the commonly used letter-code convention for the φ-ψ map. The lowest energy conformations identified for each family could serve as templates for designing conformationally constrained non-peptide analogs, potentially leading to more stable and potent therapeutic agents. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。